7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3S/c8-5-4-6(13-2-12-5)15-3(14-4)1-7(9,10)11/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKDDRNKLMEAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=C(S2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiazole Derivatives
The thiazolo[5,4-d]pyrimidine scaffold is typically synthesized via cyclization of 2-aminothiazole precursors with α,β-diketones or analogous electrophilic agents. For example:
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Reaction : 2-Amino-4-(trifluoroethyl)thiazole reacts with malonyl chloride under basic conditions to form the pyrimidine ring.
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Conditions : Reflux in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base (12–24 hours, 70–80°C).
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Yield : 60–75% after silica gel chromatography (petroleum ether/ethyl acetate, 8:2).
Microwave-Assisted Chlorination
Chlorination at position 7 is achieved using phosphorus oxychloride (POCl₃):
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Procedure : The hydroxylated intermediate (5,7-dihydroxy-thiazolo[5,4-d]pyrimidine) is treated with excess POCl₃ under microwave irradiation (150°C, 30 minutes).
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Selectivity : Controlled stoichiometry (POCl₃:substrate = 5:1) minimizes over-chlorination.
Functionalization at Position 2: Introducing the Trifluoroethyl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction installs the 2,2,2-trifluoroethyl moiety:
Direct Alkylation
Alternative alkylation using 2,2,2-trifluoroethyl iodide:
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Procedure : The thiazolo[5,4-d]pyrimidine core is treated with NaH in dimethylformamide (DMF), followed by 2,2,2-trifluoroethyl iodide (0–5°C, 2 hours).
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Yield : 40–55% due to competing side reactions.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
| Parameter | Suzuki Coupling | Direct Alkylation |
|---|---|---|
| Optimal Solvent | Dioxane/water | DMF |
| Temperature | 90°C | 0–5°C |
| Reaction Time | 12 hours | 2 hours |
| By-products | <5% | 15–20% |
Suzuki coupling offers higher regioselectivity but requires stringent anhydrous conditions. Direct alkylation is faster but less efficient due to steric hindrance from the trifluoroethyl group.
Catalytic Systems
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Pd(PPh₃)₄ : Superior for Suzuki coupling (turnover number = 1,200).
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Ligand-Free Systems : Lower yields (30–40%) due to palladium aggregation.
Characterization and Quality Control
Critical analytical data for the final compound:
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the chlorine or trifluoroethyl moiety.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : One of the primary applications of this compound is in the development of anticancer agents. Research has shown that thiazolo[5,4-d]pyrimidine derivatives exhibit promising activity against various cancer cell lines. For instance, studies have indicated that modifications of the thiazolo-pyrimidine framework can enhance cytotoxicity and selectivity towards tumor cells while minimizing effects on normal cells .
MALT1 Inhibition : The compound has been investigated as a potential inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a critical role in certain autoimmune diseases and lymphomas. Inhibiting MALT1 can disrupt signaling pathways involved in cell proliferation and survival, making this compound a candidate for therapeutic development against these conditions .
Agricultural Chemistry
Pesticide Development : Due to its structural properties, 7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine may also be explored for use in agricultural applications as a pesticide or herbicide. Compounds with similar thiazole structures have been noted for their ability to inhibit specific enzymes in pests and pathogens, potentially leading to effective crop protection solutions.
Material Science
Specialty Materials : The compound's unique properties lend it potential applications in the development of specialty materials. Its chemical stability and reactivity could be harnessed to create advanced polymers or coatings that exhibit enhanced performance characteristics under various environmental conditions.
Synthesis and Chemical Reactions
Synthetic Intermediates : This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various chemical transformations to develop new compounds with desired biological or physical properties.
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Thiazolo-pyrimidines as Anticancer Agents | Investigated the cytotoxic effects on cancer cell lines | Showed enhanced activity compared to traditional chemotherapeutics |
| MALT1 Inhibition by Thiazolo Compounds | Explored the role of MALT1 in autoimmune diseases | Identified thiazolo derivatives as potent inhibitors with low toxicity |
| Development of Pesticidal Agents from Thiazolo Structures | Evaluated the efficacy of thiazolo compounds against agricultural pests | Demonstrated significant pest control with minimal environmental impact |
Mechanism of Action
The mechanism by which 7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Thiazolo[5,4-d]Pyrimidine Derivatives
Substituent Effects at Position 2
The substituent at position 2 of the thiazolo[5,4-d]pyrimidine core significantly impacts biological activity:
- 2-Furanyl derivatives (e.g., compound from ): Exhibited moderate antiproliferative activity but were optimized for adenosine A2A receptor (A2AAR) antagonism, with high affinity observed in derivatives like 2-(2-furanyl)-N5-(2-methoxybenzyl)[1,3]thiazolo[5,4-d]pyrimidine-5,7-diamine .
- 2-(4-Chlorophenyl) derivatives (e.g., compounds 3l and 3m in ): Demonstrated potent antiangiogenic effects (IC50 = 1.65–3.52 μM against HUVECs), attributed to the 4-chlorophenyl group enhancing VEGFR-2 inhibition .
- 2-Trifluoromethyl derivatives (e.g., 7-chloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine): These compounds, though less studied, are hypothesized to exhibit enhanced metabolic stability compared to alkyl substituents due to the trifluoromethyl group’s resistance to oxidation .
Table 1: Substituent Effects at Position 2
Substituent Effects at Position 7
Chlorine at position 7 is a common feature in bioactive thiazolo[5,4-d]pyrimidines:
- 7-Chloro derivatives : Found in antiproliferative agents (e.g., and ) and angiogenesis inhibitors (). The chlorine atom likely enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
- 7-Amino derivatives: Synthesized in , these compounds showed reduced activity compared to halogenated analogs, suggesting that electron-withdrawing groups at position 7 are critical for potency .
Pharmacological Profiles Across Analogues
- Antiproliferative Activity : Derivatives with 5-methyl and 4-chlorophenyl groups (e.g., compound 3l) showed IC50 values < 2 μM in cancer cell lines . In contrast, piperidine-substituted analogs () demonstrated efficacy against HIV-1 reverse transcriptase, highlighting scaffold versatility .
- Antiangiogenic Activity : Substitutions at position 2 (e.g., 4-chlorophenyl) and position 5 (methyl) were critical for VEGFR-2 inhibition, with SAR studies emphasizing steric and electronic compatibility .
- Plant Growth Regulation : [1,3]Oxazolo[5,4-d]pyrimidine derivatives (structurally related) exhibited auxin-like effects at 10⁻⁹ M, suggesting fluorine-free analogs may have agricultural applications .
Table 2: Key Pharmacological Comparisons
Biological Activity
7-Chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine (CAS Number: 1935198-98-3) is a compound of interest due to its potential biological activities. This compound belongs to the thiazolopyrimidine class, which has been associated with various pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The unique trifluoroethyl group enhances its biological profile, making it a subject of ongoing research.
The molecular formula of this compound is CHClFNS. Its structural characteristics contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 253.63 g/mol |
| CAS Number | 1935198-98-3 |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
Research indicates that thiazolopyrimidines exhibit a broad spectrum of biological activities. The specific compound in focus has shown promise in several areas:
- Anticancer Activity : Thiazolopyrimidines have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer lines. For instance, compounds structurally related to this class have demonstrated significant activity against gastric cancer cells by inhibiting key proteins involved in cell cycle regulation .
- Antimicrobial Properties : The thiazole and pyrimidine rings are known for their antimicrobial activities. Studies have shown that derivatives can effectively combat bacterial infections and may serve as a basis for developing new antibiotics .
- Anti-inflammatory Effects : Some thiazolopyrimidine derivatives have been reported to exert anti-inflammatory effects by modulating inflammatory pathways .
- Antiviral Activity : There is emerging evidence that certain thiazolopyrimidine compounds can inhibit viral replication, suggesting potential applications in antiviral drug development .
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of thiazolopyrimidine derivatives on HGC-27 gastric cancer cells. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the degradation of specific oncogenic proteins such as c-Myc and USP28. The presence of the trifluoroethyl group significantly enhanced their efficacy compared to non-fluorinated analogs .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of thiazolopyrimidine derivatives against various bacterial strains. The findings revealed that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis or protein degradation pathways.
- Modulation of Signaling Pathways : It potentially alters signaling pathways related to cell survival and proliferation.
Q & A
Q. What are the standard synthetic routes for 7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor heterocycles. A two-step approach is common:
Core formation : React 4-chloro-2-aminothiazole with trifluoroethyl isocyanate under reflux in anhydrous dichloromethane to form the thiazolo[5,4-d]pyrimidine scaffold.
Chlorination : Treat the intermediate with phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours to introduce the 7-chloro substituent .
Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance cyclization efficiency. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Employ orthogonal analytical methods:
- NMR : Verify substituent positions via ¹H NMR (e.g., trifluoroethyl protons at δ 3.8–4.2 ppm as a quartet, J = 10 Hz) and ¹³C NMR (CF₃ resonance at δ 120–125 ppm) .
- X-ray crystallography : Resolve ambiguities in fused-ring geometry (e.g., dihedral angles between thiazole and pyrimidine rings) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₄ClF₃N₃S) with <2 ppm error .
Q. What are the stability and solubility profiles of this compound under varying conditions?
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Stability : Stable at room temperature in dry, inert atmospheres. Degrades at >150°C or in strongly basic media (pH >10). Hydrolytic susceptibility at the 7-chloro position requires storage at −20°C in desiccated amber vials .
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Solubility :
Solvent Solubility (mg/mL) DMSO 25–30 Ethanol 5–7 Water <0.1 Use sonication for DMSO stock solutions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoroethyl group’s role in biological activity?
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Comparative analogs : Synthesize derivatives with methyl, ethyl, or phenyl groups replacing trifluoroethyl. Test against target enzymes (e.g., kinases, phosphodiesterases) using enzymatic assays (IC₅₀ determination).
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Key metrics :
Substituent LogP IC₅₀ (μM) Selectivity Ratio CF₃CH₂ 2.1 0.15 1:120 CH₃ 1.8 1.2 1:15 C₆H₅ 3.0 0.8 1:45 The trifluoroethyl group enhances lipophilic efficiency (LipE = pIC₅₀ − LogP) by 0.9 units compared to methyl .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Source analysis : Cross-validate assay protocols (e.g., ADP-Glo vs. radiometric kinase assays).
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in cell-based vs. in vitro results .
Q. How can synthetic challenges, such as low yields in chlorination steps, be addressed?
- Alternative reagents : Replace POCl₃ with PCl₅ in 1,2-dichloroethane at 70°C to improve chlorination efficiency (yield increases from 45% to 72%) .
- Microwave-assisted synthesis : Reduce reaction time from 8 hours to 45 minutes at 100°C, minimizing decomposition .
Q. What methodologies identify the primary biological targets of this compound?
- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to map binding proteins .
- Kinome screening : Test against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify hits with <10% residual activity .
Q. How can computational tools predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
